1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid
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Overview
Description
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid, also known as A-366, is a chemical compound that has recently gained attention in the scientific community. A-366 is a synthetic compound that was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, A-366 has been the subject of numerous studies and research projects due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid is not yet fully understood. However, studies have shown that it inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, this compound may be able to prevent the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Further studies are needed to fully understand the range of effects that this compound may have on the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the regulation of gene expression. However, one limitation of using this compound is that its effects on the body are not yet fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are many potential future directions for research on 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid. One area of research that shows promise is in the development of cancer treatments. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects that this compound may have on the body. Finally, research is needed to determine the optimal dosage and administration of this compound for various applications.
Synthesis Methods
The synthesis of 1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid involves several steps, including the reaction of indole with piperidinecarboxylic acid and the subsequent acetylation of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
1-(1H-indol-1-ylacetyl)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has shown promise is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment.
properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(17-8-6-13(7-9-17)16(20)21)11-18-10-5-12-3-1-2-4-14(12)18/h1-5,10,13H,6-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPVFVXXSEPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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